5-Chlorobenzo[d]thiazol-7-amine
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Overview
Description
5-Chlorobenzo[d]thiazol-7-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications. The compound’s structure consists of a benzene ring fused with a thiazole ring, with a chlorine atom at the 5th position and an amine group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d]thiazol-7-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often involve refluxing the mixture in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzothiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Scientific Research Applications
5-Chlorobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but without the chlorine and amine substituents.
2-Aminobenzothiazole: Similar structure with an amine group at the 2nd position instead of the 7th.
5-Chlorobenzothiazole: Similar structure with a chlorine atom at the 5th position but without the amine group.
Uniqueness
5-Chlorobenzo[d]thiazol-7-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C7H5ClN2S |
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Molecular Weight |
184.65 g/mol |
IUPAC Name |
5-chloro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |
InChI Key |
KBCKZZCYCRCCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)SC=N2)Cl |
Origin of Product |
United States |
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